molecular formula C17H21BrN2O2 B1532332 Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate CAS No. 920023-51-4

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B1532332
CAS RN: 920023-51-4
M. Wt: 365.3 g/mol
InChI Key: GFNKYSDJZBSDQR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate, also known as TBBC, is a compound which has recently been gaining attention for its potential applications in various scientific fields. TBBC is a derivative of the piperidine class of compounds, and it is composed of a tert-butyl group, a bromophenyl group, and a cyanopiperidine group. It has been studied for its potential to act as a ligand in certain reactions, and has been found to be a useful reagent in organic synthesis. In addition, TBBC has been studied for its potential applications in biochemistry, pharmacology, and other scientific fields.

Scientific Research Applications

Synthesis and Characterization of Arylpalladium Complexes

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate serves as a precursor in the synthesis and characterization of monomeric arylpalladium(II) halide complexes. These complexes have been investigated for their structural characteristics and potential in catalyzing cross-coupling reactions, demonstrating their utility in organic synthesis and pharmaceutical chemistry. The study reveals that these complexes can engage in reactions with nucleophiles to form arylamines, ethers, biaryls, and stilbenes, showcasing their versatility in synthetic applications (Stambuli, Bühl, & Hartwig, 2002).

Curtius Rearrangement for Boc-protected Amines

The compound plays a critical role in the one-pot Curtius rearrangement process for the synthesis of tert-butyl carbamates. This mild and efficient method allows for the formation of Boc-protected amines from carboxylic acids, highlighting its importance in the preparation of protected amino acids and peptides, which are crucial for various research and development areas in medicinal chemistry (Lebel & Leogane, 2005).

Ruthenium-Catalyzed C–H Arylation

Research has also explored the use of tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate in ruthenium-catalyzed C–H arylation processes. These studies demonstrate the compound's utility in facilitating the arylation of carboxylic acids with aryl and heteroaryl halides, thereby opening new avenues for creating biologically active molecules and materials with potential pharmaceutical applications (Huang & Weix, 2016).

Synthesis of Anticancer Drug Intermediates

The compound is instrumental in synthesizing key intermediates for small molecule anticancer drugs. Its versatility is highlighted through a synthetic method that involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating its significance in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNKYSDJZBSDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678151
Record name tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate

CAS RN

920023-51-4
Record name 1,1-Dimethylethyl 4-(2-bromophenyl)-4-cyano-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920023-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-bromophenyl)-4-cyanopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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